molecular formula C11H12N2O3 B13868242 Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate CAS No. 1003709-03-2

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

Cat. No.: B13868242
CAS No.: 1003709-03-2
M. Wt: 220.22 g/mol
InChI Key: MNHXVLHLTHDWBQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-nitrotoluenes with ethyl acetoacetate in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the nitro group can produce amino derivatives .

Scientific Research Applications

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, hydroxyl group, and ester group allows for diverse chemical modifications and applications .

Properties

CAS No.

1003709-03-2

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)8-5-6-7(12)3-4-9(14)10(6)13-8/h3-5,13-14H,2,12H2,1H3

InChI Key

MNHXVLHLTHDWBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)O)N

Origin of Product

United States

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